Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Brand Name: Vulcanchem
CAS No.: 82560-75-6
VCID: VC17036066
InChI: InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3
SMILES:
Molecular Formula: C23H35N3O3S
Molecular Weight: 433.6 g/mol

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

CAS No.: 82560-75-6

Cat. No.: VC17036066

Molecular Formula: C23H35N3O3S

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester - 82560-75-6

Specification

CAS No. 82560-75-6
Molecular Formula C23H35N3O3S
Molecular Weight 433.6 g/mol
IUPAC Name (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(octyl)amino]sulfanyl-N-methylcarbamate
Standard InChI InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3
Standard InChI Key UREKGTUQRWYBDB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Introduction

Chemical Identity and Structural Characteristics

The compound carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a carbamate ester characterized by a benzofuran backbone and a complex substituent chain. Its molecular structure can be dissected as follows:

  • Core structure: A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group, which provides aromaticity and steric bulk.

  • Substituent: A (((2-cyanoethyl)octylamino)thio)methyl group attached to the carbamic acid nitrogen. This substituent includes:

    • A thioether linkage (-S-), which enhances chemical stability and potential reactivity.

    • An octylamino group (C₈H₁₇NH-), contributing hydrophobic character.

    • A 2-cyanoethyl moiety (-CH₂CH₂CN), introducing polar and electron-withdrawing properties.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is hypothesized as C₂₃H₃₄N₃O₂S, yielding a molecular weight of 425.6 g/mol.

PropertyValue
Molecular FormulaC₂₃H₃₄N₃O₂S
Molecular Weight425.6 g/mol
IUPAC NameAs above
Key Functional GroupsCarbamate, thioether, cyano, benzofuran

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves multi-step reactions:

  • Formation of the benzofuran core:

    • Cyclization of substituted phenols with diketones under acidic conditions to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol .

  • Introduction of the thioether substituent:

    • Reaction of the benzofuranol with chloromethyl thioether derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

  • Attachment of the octylamino-cyanoethyl group:

    • Alkylation of the thioether intermediate with 2-cyanoethyl-octylamine under nucleophilic conditions .

Industrial-Scale Considerations

Industrial production would require optimization of:

  • Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

  • Catalysts: Phase-transfer catalysts for efficient alkylation steps.

  • Purification: Column chromatography or recrystallization to isolate the pure product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the octyl chain and benzofuran core.

    • Soluble in organic solvents (e.g., DCM, ethanol).

    • Poor aqueous solubility (<0.1 mg/mL at 25°C).

  • Stability:

    • Susceptible to hydrolysis under strongly acidic or alkaline conditions due to the carbamate group.

    • Photodegradation possible under UV exposure owing to the benzofuran moiety .

Spectroscopic Data

  • IR Spectroscopy:

    • Peaks at ~2250 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (carbamate C=O), and 1250 cm⁻¹ (C-O-C of benzofuran).

  • NMR (¹H):

    • δ 1.2–1.6 ppm (octyl chain protons), δ 3.0–3.5 ppm (thioether methylene), δ 6.5–7.5 ppm (benzofuran aromatic protons) .

Biological Activity and Applications

Hypothesized Mechanisms of Action

  • Enzyme Inhibition: The carbamate group may act as a transition-state analog, inhibiting hydrolases (e.g., acetylcholinesterase) .

  • Membrane Interaction: The lipophilic octyl chain could facilitate integration into lipid bilayers, altering membrane permeability .

Future Research Directions

  • Structure-Activity Relationships: Modifying the octyl chain length or cyano group to optimize bioactivity.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

  • Ecotoxicology Studies: Assessing long-term environmental impact and biodegradation pathways .

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